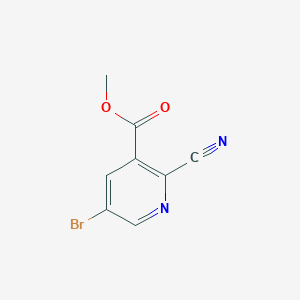

Methyl 5-bromo-2-cyanonicotinate

Description

Methyl 5-bromo-2-cyanonicotinate (CAS: 1379342-70-7) is a pyridine derivative with the molecular formula C₈H₅BrN₂O₂ and a molecular weight of 241.04 g/mol. Its structure features a bromine atom at the 5-position, a cyano group (-CN) at the 2-position, and a methyl ester at the 3-position of the pyridine ring. Key predicted properties include a density of 1.69±0.1 g/cm³, boiling point of 343.5±42.0 °C, and pKa of -4.71±0.20, indicating strong acidity due to electron-withdrawing substituents . This compound is of interest in pharmaceutical and agrochemical synthesis, where its substituents enable diverse reactivity.

Properties

Molecular Formula |

C8H5BrN2O2 |

|---|---|

Molecular Weight |

241.04 g/mol |

IUPAC Name |

methyl 5-bromo-2-cyanopyridine-3-carboxylate |

InChI |

InChI=1S/C8H5BrN2O2/c1-13-8(12)6-2-5(9)4-11-7(6)3-10/h2,4H,1H3 |

InChI Key |

RLXNYJMENDDLPY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)Br)C#N |

Origin of Product |

United States |

Biological Activity

Methyl 5-bromo-2-cyanonicotinate is a compound of growing interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of a bromine atom and a cyano group on the pyridine ring. Its molecular formula is , and it exhibits notable physicochemical properties, including:

| Property | Value |

|---|---|

| Molecular Weight | 232.05 g/mol |

| Melting Point | 120-125 °C |

| Solubility | Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) |

The presence of the bromine atom and cyano group significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. A study by found that derivatives of this compound showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

This compound has been investigated for its potential anticancer properties. In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis (programmed cell death) through the activation of caspase pathways, which are critical in cancer therapy .

Enzyme Inhibition

The compound has also been studied for its ability to modulate enzyme activities. It acts as an inhibitor for certain enzymes involved in metabolic pathways, potentially offering new avenues for drug development targeting metabolic disorders. For instance, it has shown inhibitory effects on acetylcholinesterase, an enzyme linked to neurodegenerative diseases .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Electrophilic Character : The bromine atom enhances the electrophilic nature of the compound, allowing it to interact with nucleophilic sites in enzymes.

- Cyano Group : The cyano group can participate in hydrogen bonding and π-π stacking interactions with biological macromolecules, influencing their conformation and activity.

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of several nicotinic acid derivatives, including this compound. Results indicated that it was among the most effective compounds tested against Gram-positive bacteria .

- Cancer Cell Proliferation : In a study involving various cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

Methyl 5-bromo-2-chloronicotinate (CAS 29241-65-4)

- Substituents : Bromine (5-position), chlorine (2-position), methyl ester (3-position).

- Molecular Formula: C₇H₅BrClNO₂ (estimated molecular weight ~250.48 g/mol).

- Comparison: Replacing the cyano group (-CN) with chlorine (-Cl) increases steric bulk and reduces electron-withdrawing effects. This substitution lowers acidity (pKa likely higher than -4.71) and may reduce reactivity in nucleophilic aromatic substitution (SNAr) due to weaker activation of the pyridine ring .

Methyl 5-bromo-2-fluoronicotinate (CAS 931105-37-2)

- Substituents : Bromine (5-position), fluorine (2-position), methyl ester (3-position).

- Similarity Score : 0.95 .

- However, the smaller size of fluorine may reduce steric hindrance, favoring different regioselectivity in further derivatization.

Oxygen-Containing Analogues

Methyl 5-bromo-2-methoxynicotinate (CAS 122433-41-4)

- Substituents : Bromine (5-position), methoxy (-OCH₃) (2-position), methyl ester (3-position).

- Molecular Formula: C₈H₈BrNO₃ (MW: 246.06 g/mol).

- Comparison: The methoxy group is electron-donating, deactivating the pyridine ring and reducing electrophilicity at the 2-position. This contrasts sharply with the cyano group’s electron-withdrawing nature, making the methoxy derivative less reactive in SNAr but more stable under acidic conditions .

Methyl 5-bromo-2-formylnicotinate (CAS 1710703-03-9)

- Substituents : Bromine (5-position), formyl (-CHO) (2-position), methyl ester (3-position).

- Molecular Formula: C₈H₆BrNO₃ (MW: 244.045 g/mol).

- Comparison: The formyl group introduces aldehyde reactivity, enabling condensation or oxidation reactions. However, the cyano group in the target compound offers superior stability and compatibility with Grignard or cyano-based coupling reactions .

Nitrogen-Containing Analogues

Ethyl 2-(benzylamino)-5-bromonicotinate (CAS 1706453-44-2)

- Substituents: Bromine (5-position), benzylamino (-NHBn) (2-position), ethyl ester (3-position).

- Molecular Formula : C₁₅H₁₅BrN₂O₂ (MW: 335.20 g/mol).

- However, the ethyl ester reduces solubility in polar solvents compared to the methyl ester in the target compound .

Carboxylic Acid Derivatives

6-Bromo-2-methoxynicotinic Acid (CAS 67367-26-4)

- Substituents : Bromine (6-position), methoxy (-OCH₃) (2-position), carboxylic acid (-COOH).

- Similarity Score : 0.96 .

- Comparison : The free carboxylic acid group increases polarity and solubility in aqueous media but limits compatibility with organic-phase reactions. The methyl ester in the target compound offers better lipid solubility for membrane penetration in drug design.

Research Implications

- Reactivity Trends: The cyano group in Methyl 5-bromo-2-cyanonicotinate enhances electrophilicity at the 2-position, making it superior for SNAr or metal-catalyzed cross-coupling compared to halogen or methoxy analogues .

- ethyl) modulate pharmacokinetic properties .

- Synthetic Flexibility: Formyl and cyano substituents offer divergent pathways for further functionalization, enabling tailored synthesis of complex molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.